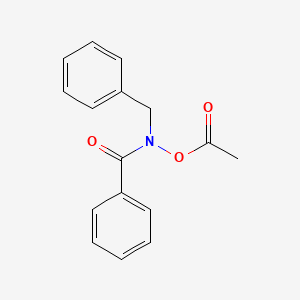
N-(Acetyloxy)-N-benzylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-benzylbenzamide: is an organic compound characterized by the presence of an acetyloxy group attached to a benzylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetyloxy)-N-benzylbenzamide typically involves the acetylation of N-benzylbenzamide. One common method is to react N-benzylbenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using acetic anhydride and suitable catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: N-(Acetyloxy)-N-benzylbenzamide can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield N-benzylbenzamide and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: The benzyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (pH <2) or aqueous base (pH >9) can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: N-benzylbenzamide and acetic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted benzylbenzamide derivatives.
Scientific Research Applications
Chemistry: N-(Acetyloxy)-N-benzylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of acetyloxy-containing molecules in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to undergo hydrolysis and release acetic acid may be exploited in drug delivery systems where controlled release of active ingredients is desired.
Industry: this compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-benzylbenzamide involves its ability to undergo hydrolysis, oxidation, and substitution reactions. The acetyloxy group can be cleaved to release acetic acid, which may interact with various molecular targets. The benzylbenzamide structure can participate in binding interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
N-Benzylbenzamide: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
N-(Acetyloxy)-N-methylbenzamide: Similar structure but with a methyl group instead of a benzyl group, leading to different reactivity and applications.
N-(Acetyloxy)-N-phenylbenzamide: Contains a phenyl group, which may alter its chemical properties and interactions.
Uniqueness: N-(Acetyloxy)-N-benzylbenzamide is unique due to the presence of both the acetyloxy and benzyl groups. This combination imparts specific reactivity and potential applications that are not observed in similar compounds. Its ability to undergo hydrolysis and release acetic acid, along with its interactions with biological molecules, makes it a valuable compound in various scientific fields.
Properties
CAS No. |
61548-88-7 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
[benzoyl(benzyl)amino] acetate |
InChI |
InChI=1S/C16H15NO3/c1-13(18)20-17(12-14-8-4-2-5-9-14)16(19)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
WIHHTKHNSCJQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















